N-(3,5-dichloro-4-nitrophenyl)acetamide
Description
Contextualization within Halogenated Nitroaromatic Acetamides in Organic Chemistry
N-(3,5-dichloro-4-nitrophenyl)acetamide belongs to the broader class of halogenated nitroaromatic acetamides. This class of compounds is characterized by an aromatic ring substituted with one or more halogen atoms, a nitro group (-NO2), and an acetamide (B32628) group (-NHCOCH3). The interplay of these functional groups dictates the chemical personality of the molecule.
The nitro group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring. wikipedia.org This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution, making reactions like further nitration or Friedel-Crafts alkylation more difficult. wikipedia.org Conversely, it activates the ring for nucleophilic aromatic substitution, where a nucleophile can replace a leaving group, such as one of the chlorine atoms. wikipedia.org
The chlorine atoms are also electron-withdrawing and contribute to the deactivation of the ring. Their presence, ortho and meta to the nitro group, further enhances the potential for nucleophilic substitution reactions. The acetamide group, while being an activating group in some contexts, has its directing effects modulated by the powerful deactivating nitro and chloro substituents.
The synthesis of related nitroaromatic acetamides often involves the nitration of a corresponding acetanilide (B955) precursor. jcbsc.orggoogle.com For instance, N-(4-nitrophenyl) acetamide is typically synthesized by the nitration of N-phenylacetamide using a mixture of nitric and sulfuric acids. jcbsc.org This process highlights a common synthetic route for introducing a nitro group onto an acetanilide framework.
Significance in Contemporary Chemical Synthesis and Materials Science Research
The true significance of this compound in contemporary research lies in its utility as a versatile chemical intermediate. The functional groups present on the molecule serve as handles for further chemical transformations, making it a valuable building block for more complex structures.
In chemical synthesis, the nitro group can be readily reduced to an amino group (-NH2). This transformation is a cornerstone of organic synthesis, as it converts the molecule into a diamine derivative which can then be used in the production of dyes, polymers, and pharmacologically active compounds. youtube.com The resulting 4-amino-3,5-dichlorophenylacetamide would be a highly functionalized aniline (B41778) derivative, a class of compounds known for their importance in medicinal chemistry.
While specific research detailing the direct application of this compound in materials science is not widely published, its structural motifs are relevant. Nitroaromatic compounds, in general, are used in the synthesis of various materials. nih.gov The presence of chlorine and nitro groups could potentially be exploited in the design of new polymers with specific thermal or electronic properties. Furthermore, related dichloro-nitrophenyl derivatives are used as intermediates in the synthesis of agrochemicals and pharmaceuticals, suggesting a potential pathway for the application of this compound. guidechem.com For example, 2-nitro-4,5-dichloroacetanilide is a known intermediate in the dyestuff industry and for the preparation of veterinary drugs. google.com
Scope and Research Imperatives for this compound Studies
The current body of public-domain research on this compound itself is somewhat limited, pointing to several clear imperatives for future studies. The primary focus should be on exploring its reactivity and potential applications more thoroughly.
Key research imperatives include:
Exploration of Synthetic Utility: A systematic investigation into the reduction of the nitro group and the nucleophilic substitution of the chlorine atoms is warranted. Characterizing the products of these reactions and their potential as precursors for novel compounds is a crucial next step.
Development of Novel Materials: Research could be directed towards incorporating this molecule into polymeric structures. The resulting materials could be investigated for properties such as thermal stability, flame retardancy (due to the halogen content), and non-linear optical properties, which are sometimes associated with nitroaromatic compounds.
Biological Screening: Given that many nitroaromatic and halogenated compounds exhibit biological activity, a logical research direction would be to synthesize derivatives of this compound and screen them for potential pharmacological or agrochemical applications.
In essence, this compound represents a chemical entity with untapped potential. Future research should aim to move beyond its characterization and explore its functional capabilities as a building block in both chemical synthesis and materials science.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H6Cl2N2O3 |
| Molecular Weight | 249.05 g/mol lookchem.com |
| CAS Number | 5942-05-2 lookchem.com |
| Hydrogen Bond Donor Count | 1 lookchem.com |
| Hydrogen Bond Acceptor Count | 3 lookchem.com |
| Rotatable Bond Count | 1 lookchem.com |
| Heavy Atom Count | 15 lookchem.com |
| Complexity | 257 lookchem.com |
| Canonical SMILES | CC(=O)NC1=CC(=C(C(=C1)Cl)N+[O-])Cl lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
N-(3,5-dichloro-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c1-4(13)11-5-2-6(9)8(12(14)15)7(10)3-5/h2-3H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMSWSNEACDRBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5942-05-2 | |
| Record name | N-(3,5-DICHLORO-4-NITRO-PHENYL)-ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Investigations of N 3,5 Dichloro 4 Nitrophenyl Acetamide
Established Synthetic Routes and Methodological Innovations
The construction of the N-(3,5-dichloro-4-nitrophenyl)acetamide molecule can be approached from several precursor materials, each requiring a specific sequence of functional group manipulations. Key strategies include the nitration of halogenated acetanilides, direct amidation of a pre-functionalized aniline (B41778), and building the molecule from a basic phenyl ring.
A common synthetic pathway involves the nitration of a pre-existing halogenated acetanilide (B955). For instance, the nitration of 3,4-dichloroacetanilide is a known route, although it primarily yields 2-nitro-4,5-dichloroacetanilide. google.com This process highlights the directing effects of the substituents on the aromatic ring. The acetamido group (-NHCOCH₃) is an ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The nitration of acetanilide itself typically requires careful temperature control to manage the exothermic reaction and prevent over-nitration. researchgate.net
The mechanism for nitration is a classic electrophilic aromatic substitution. researchgate.net In a mixture of nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated, which then acts as the electrophile. jcbsc.org The acetanilide ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation by a weak base, such as the bisulfate ion or water, restores aromaticity and yields the nitroacetanilide product. The regioselectivity (the position of the incoming nitro group) is dictated by the electronic and steric effects of the groups already present on the ring.
While the nitration of 3,4-dichloroacetanilide provides a structurally related isomer, the synthesis of this compound would necessitate starting with 3,5-dichloroacetanilide. In this case, the acetamido group would direct the incoming nitro group to the ortho or para positions. The para position (position 4) is sterically more accessible and electronically favored, leading to the desired product.
An alternative and more direct route to this compound is through the amidation of 3,5-dichloro-4-nitroaniline (B1609094). bldpharm.com This method involves forming the amide bond by reacting the amino group of the aniline precursor with an acetylating agent.
A widely used and efficient method for this transformation is the reaction with acetic anhydride (B1165640). The reaction is often carried out in a suitable solvent like dichloromethane (B109758) or glacial acetic acid at ambient temperature. quora.com The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acetic anhydride. This is followed by the departure of an acetate (B1210297) ion as a leaving group, resulting in the formation of the stable acetamide (B32628) product. This approach is generally high-yielding and avoids the potential for isomeric byproducts that can occur during the nitration of a substituted acetanilide. Other acetylating agents, such as acetyl chloride, can also be employed, often in the presence of a base to neutralize the HCl byproduct.
Building the target molecule from simpler precursors involves a sequence of reactions to introduce the chloro, nitro, and acetamido groups in the correct positions. A logical synthetic sequence could start from m-dichloroaniline. nih.gov
Acetylation: The first step would be the protection of the amino group of 3,5-dichloroaniline (B42879) via acetylation with acetic anhydride or acetyl chloride to form 3,5-dichloroacetanilide. This is crucial because the unprotected amino group is sensitive to oxidation under nitrating conditions.
Nitration: The resulting 3,5-dichloroacetanilide is then nitrated. The acetamido group directs the incoming nitro group to the para position (position 4), yielding this compound.
Another pathway could begin with m-dichlorobenzene. Nitration of m-dichlorobenzene would yield 3,5-dichloronitrobenzene. google.com Subsequent reduction of the nitro group would produce 3,5-dichloroaniline, which could then be re-nitrated and acetylated, although this route is more circuitous. A more direct, albeit challenging, approach would be the amination of a pre-functionalized trichloronitrobenzene, such as 2,4,5-trichloronitrobenzene, to produce isomers like 4,5-dichloro-2-nitroaniline. wipo.int However, achieving the specific 3,5-dichloro-4-nitro substitution pattern through this method is complex due to the directing effects of the substituents.
Reaction Conditions and Optimization Parameters in Chemical Synthesis
The efficiency, yield, and purity of the synthesis of this compound are highly dependent on the careful control of reaction parameters. Solvent choice, temperature, and the selection of reagents and catalysts are critical for optimizing the outcome.
The choice of solvent and the reaction temperature are paramount, particularly in nitration reactions.
Solvent Systems: In nitration processes, concentrated sulfuric acid is a common solvent as it serves a dual purpose: it dissolves the substrate and acts as a catalyst by protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺). jcbsc.orggoogle.com The use of oleum (B3057394) (fuming sulfuric acid) can further increase the strength of the nitrating medium, leading to higher yields and purity in some cases. google.com Glacial acetic acid is another solvent frequently used, particularly for dissolving acetanilides before the addition of the nitrating mixture. jcbsc.orgquora.com It is a polar protic solvent that effectively solubilizes the substrate without interfering with the reaction. quora.com For amidation reactions, solvents like dichloromethane (DCM) provide an inert medium for the reaction between the aniline and the acetylating agent.
Temperature Regimes: Temperature control is critical for selectivity and safety. Nitration is a highly exothermic reaction. researchgate.net Reactions are typically conducted at low temperatures, often between 0°C and 10°C, to prevent the formation of multiple nitrated byproducts and to control the reaction rate. google.comjcbsc.org For example, a process for nitrating 3,4-dichloroacetanilide specifies a temperature range of 0°C to 25°C. google.com Maintaining a low temperature throughout the addition of the nitrating agent is essential for achieving high selectivity. jcbsc.org Following the initial reaction, the mixture may be allowed to stir at a slightly higher temperature, such as room temperature, to ensure the reaction goes to completion. jcbsc.org
Table 1: Solvent and Temperature Parameters in Related Syntheses
| Reaction Type | Substrate Example | Solvent(s) | Temperature | Reference |
|---|---|---|---|---|
| Nitration | 3,4-Dichloroacetanilide | Sulfuric Acid, Oleum | 0°C to 25°C | google.com |
| Nitration | N-phenylacetamide | Glacial Acetic Acid, Sulfuric Acid | Cooled to 5°C | jcbsc.org |
| Amidation | 4-chloro-3-nitroaniline (B51477) | Dichloromethane (DCM) | Ambient Temperature | |
| Nitration | N-phenylacetamide | Acetic Anhydride | 0°C to -5°C | cdnsciencepub.com |
The choice of reagents and catalysts is fundamental to driving the reaction towards the desired product with high efficiency.
Reagent Selection: The classic nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid ("mixed acid"). jcbsc.orgcdnsciencepub.com The ratio and concentration of these acids are optimized to control the reactivity. For instance, using sulfuric acid with a strength of 104% w/w has been shown to improve yield and purity in the nitration of 3,4-dichloroacetanilide. google.com Other nitrating systems include nitric acid in acetic anhydride, which generates the potent nitrating species acetyl nitrate (B79036) in situ. cdnsciencepub.comsciencemadness.org For amidation, acetic anhydride is a common, effective, and readily available reagent. In some specialized syntheses, methylating agents like dimethyl sulfate (B86663) are used in subsequent reaction steps if N-methylation is required. google.com
Catalytic Approaches: While the nitration of activated rings like acetanilides is often rapid enough not to require specific catalysts beyond the protonating effect of sulfuric acid, other related transformations may employ them. google.com For example, some nitration procedures for anilines have explored the use of Fe(NO₃)₃·9H₂O as both a promoter and the nitro source. rsc.org In different contexts, such as the reductive carbonylation of nitroaromatics, palladium-based complexes like [PdCl₂(dppb)] have been used as catalysts to produce acetamide derivatives, though this represents a different synthetic strategy. mdpi.com For the specific synthesis of this compound, the primary "catalyst" in the nitration step is the strong acid (sulfuric acid) that generates the electrophile.
Table 2: Reagents and Catalysts in Acetanilide Synthesis and Nitration
| Process | Reagent/Catalyst | Function | Substrate Example | Reference |
|---|---|---|---|---|
| Nitration | Nitric Acid / Sulfuric Acid | Nitrating Agent / Catalyst | N-phenylacetamide | jcbsc.org |
| Nitration | Nitric Acid / Acetic Anhydride | Forms Acetyl Nitrate (Nitrating Agent) | Substituted Acetanilides | cdnsciencepub.com |
| Amidation | Acetic Anhydride | Acetylating Agent | 4-chloro-3-nitroaniline | |
| Nitration | Sulfuric Acid (104% w/w) | Enhances Yield and Purity | 3,4-Dichloroacetanilide | google.com |
| Methylation | Dimethyl Sulfate / Potassium Carbonate | Methylating Agent / Base | 2-chloro-N-p-nitrophenylacetamide | google.com |
Regioselectivity Control and Isomer Formation Mitigation
The synthesis of this compound presents a significant challenge in terms of regiochemistry. The precise arrangement of the two chloro atoms, the nitro group, and the acetamido group on the phenyl ring is critical. Direct nitration of 3,5-dichloroacetanilide, a potential precursor, is complicated by the directing effects of the substituents. The acetamido group is activating and ortho-, para-directing, while the chloro groups are deactivating but also ortho-, para-directing. This combination can lead to the formation of a mixture of nitrated isomers, reducing the yield of the desired product and complicating purification.
To circumvent the issue of poor regioselectivity, the most effective mitigation strategy is to perform the synthesis in a sequence that defines the substitution pattern unequivocally prior to the final step. Research on analogous compounds demonstrates that the acylation of a pre-substituted aniline is a superior method for controlling isomer formation. In this approach, 3,5-dichloro-4-nitroaniline serves as the starting material. The positions of the chloro and nitro substituents are already fixed, eliminating the possibility of forming other regioisomers during the reaction.
The final step is the N-acetylation of 3,5-dichloro-4-nitroaniline, typically using acetic anhydride or acetyl chloride. This reaction is highly specific to the amino group and does not alter the substitution pattern on the aromatic ring. A similar synthesis, that of N-(4-chloro-3-nitrophenyl)acetamide from 4-chloro-3-nitroaniline and acetic anhydride, proceeds with a high yield of 96%, illustrating the efficiency of this strategy. Likewise, N-(3,5-Dichloro-2-fluorophenyl)acetamide is synthesized by the acylation of 3,5-dichloro-2-fluoroaniline. nih.gov This strategic approach effectively prevents the formation of unwanted isomers, thereby simplifying the purification process and maximizing the yield of the target compound.
| Synthetic Strategy | Description | Key Advantage | Reference Example |
| Acylation of Pre-substituted Aniline | N-acetylation of 3,5-dichloro-4-nitroaniline using an acylating agent like acetic anhydride. | Excellent regiochemical control; prevents the formation of nitrated isomers. | Synthesis of N-(4-chloro-3-nitrophenyl)acetamide from 4-chloro-3-nitroaniline. |
| Direct Nitration (Hypothetical) | Nitration of 3,5-dichloroacetanilide using a nitrating mixture (e.g., HNO₃/H₂SO₄). | Single-step transformation of a more accessible precursor. | Formation of ortho and para isomers is a known issue in the nitration of N-phenylacetamide. jcbsc.org |
Advanced Structural Elucidation and Spectroscopic Characterization of N 3,5 Dichloro 4 Nitrophenyl Acetamide
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
Further research or de novo synthesis and analysis of the compound would be required to generate the necessary data for a complete scientific report as outlined.
Unit Cell Parameters and Molecular Asymmetry Determination
Information on the unit cell parameters (crystal system, space group, cell lengths a, b, and c, and cell angles α, β, and γ) and the contents of the asymmetric unit for N-(3,5-dichloro-4-nitrophenyl)acetamide is not available in published literature.
Intramolecular Geometric Parameters and Bond Analysis
A definitive analysis of intramolecular geometry, including specific bond lengths and angles, requires crystallographic data. While theoretical calculations can predict these values, experimental data for this compound has not been found.
Intermolecular Interactions and Hydrogen Bonding Network Characterization
A characterization of the intermolecular forces, such as the specific hydrogen bonds (e.g., N-H···O) and other non-covalent interactions that dictate the crystal packing, cannot be performed without experimental structural data.
Theoretical and Computational Chemistry Approaches to N 3,5 Dichloro 4 Nitrophenyl Acetamide
Quantum Chemical Studies and Electronic Structure Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, rooted in quantum mechanics, can predict a wide array of molecular properties from first principles.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, simplifying the complexity of the many-electron wavefunction. wikipedia.orgmdpi.com DFT is widely used to optimize molecular geometries and predict properties like total energy, dipole moment, and atomic charges. mdpi.comnih.gov
For N-(3,5-dichloro-4-nitrophenyl)acetamide, DFT calculations, often using hybrid functionals like B3LYP, would be the standard approach to determine its most stable three-dimensional structure (optimized geometry). mdpi.comnih.gov From this, one could derive key electronic properties and understand the influence of the dichloro, nitro, and acetamide (B32628) substituents on the phenyl ring.
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing and predicting chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing nature of the nitro and chloro groups is expected to lower the LUMO energy, influencing its reactivity and electronic properties. A smaller energy gap often indicates that charge transfer can readily occur within the molecule. nih.govnih.gov
Table 1: Conceptual Frontier Molecular Orbitals and Energy Gap This table illustrates the concepts of FMO analysis. Specific calculated values for this compound are not available in the searched literature.
| Parameter | Description | Significance for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | A small gap indicates high chemical reactivity and low kinetic stability. A large gap indicates high stability. nih.gov |
Key GCRDs include:
Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)
Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)
Electronegativity (χ): The ability of a molecule to attract electrons. (χ = (I + A) / 2)
Chemical Hardness (η): A measure of resistance to charge transfer. (η = (I - A) / 2)
Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic changes. (S = 1 / 2η)
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. (ω = χ² / 2η)
A high electrophilicity index characterizes a good electrophile, while a low value suggests a more nucleophilic nature. physchemres.org Soft molecules, with a small HOMO-LUMO gap, are generally more reactive than hard molecules. nih.gov
Table 2: Global Chemical Reactivity Descriptors and Their Formulas This table defines the GCRDs. Specific calculated values for this compound are not available in the searched literature.
| Descriptor | Formula (in terms of I and A) | Formula (in terms of EHOMO and ELUMO) |
|---|---|---|
| Ionization Potential (I) | - | -EHOMO |
| Electron Affinity (A) | - | -ELUMO |
| Electronegativity (χ) | (I + A) / 2 | -(EHOMO + ELUMO) / 2 |
| Chemical Hardness (η) | (I - A) / 2 | (ELUMO - EHOMO) / 2 |
| Chemical Softness (S) | 1 / (I - A) | 1 / (ELUMO - EHOMO) |
| Electrophilicity Index (ω) | (I + A)² / (4 * (I - A)) | (EHOMO + ELUMO)² / (4 * (ELUMO - EHOMO)) |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. physchemres.org The MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different potential values.
Typically, regions of negative potential (shown in red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. physchemres.org For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, identifying them as primary sites for electrophilic interaction. The hydrogen atom of the amide group (N-H) would likely exhibit a positive potential, indicating its role as a hydrogen bond donor.
Conformational Analysis and Potential Energy Surface Exploration
The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. A potential energy surface (PES) scan is a computational method used to explore these conformations by systematically changing specific dihedral angles and calculating the energy of each resulting structure.
For this compound, key rotatable bonds include the C-N bond of the acetamide group and the C-N bond of the nitro group. A PES scan would reveal the lowest energy conformer (the global minimum) and the energy barriers to rotation between different conformations. Studies on similar molecules, like 2,2-dichloro-N-(3-nitrophenyl)acetamide, have shown that the conformation of the N-H bond relative to the substituents on the phenyl ring is a critical structural feature, often stabilized by intermolecular hydrogen bonding in the solid state. nih.gov
Computational Prediction of Spectroscopic Properties
DFT and other quantum chemical methods can accurately predict various spectroscopic properties, which is essential for the structural characterization of newly synthesized compounds.
Vibrational Frequencies (IR and Raman): Theoretical frequency calculations can predict the positions and intensities of vibrational modes in Infrared (IR) and Raman spectra. Comparing these predicted spectra with experimental data helps in assigning the observed spectral bands to specific molecular vibrations, such as C=O stretching, N-H bending, or NO₂ symmetric and asymmetric stretches.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental spectra, provide strong confirmation of the molecular structure.
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. nih.gov This analysis provides insight into the electronic transitions within the molecule, such as π→π* or n→π* transitions, which are responsible for its absorption of light.
Investigation of Non-Linear Optical (NLO) Properties
A comprehensive search of available scientific literature and chemical databases did not yield any specific theoretical or computational studies focused on the non-linear optical (NLO) properties of this compound. While the investigation of NLO properties is a significant area of research in computational chemistry, particularly for novel organic compounds, it appears that this specific molecule has not yet been the subject of such an analysis.
Theoretical studies on similar molecules, such as N-(3-nitrophenyl)acetamide, have utilized computational methods like Density Functional Theory (DFT) to predict their NLO behavior. lookchem.comresearchgate.net These investigations typically calculate key parameters like the first-order hyperpolarizability (β) to assess the material's potential for applications in areas like second-harmonic generation. researchgate.net The NLO response in organic molecules is often linked to the presence of π-conjugated systems and the intramolecular charge transfer characteristics, which are influenced by electron-donating and electron-withdrawing groups within the molecular structure.
Although no specific data tables or detailed research findings for this compound can be presented, the general approach to studying the NLO properties of such a compound would involve:
Quantum Chemical Calculations: Employing methods like DFT with appropriate basis sets to optimize the molecular geometry and calculate the electronic properties.
Hyperpolarizability Calculations: Determining the components of the first hyperpolarizability (β) tensor, which is a measure of the second-order NLO response.
Frontier Molecular Orbital (FMO) Analysis: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the charge transfer mechanisms and their contribution to the NLO properties.
Structure-Property Relationships: Analyzing how the specific arrangement of atoms and functional groups (in this case, the dichloro and nitro substitutions on the phenyl ring) influences the predicted NLO activity.
Without dedicated research on this compound, any discussion of its specific NLO properties would be purely speculative. Future computational studies would be necessary to provide the data required for a thorough analysis and to generate specific data tables detailing its hyperpolarizability and other relevant NLO parameters.
Chemical Reactivity and Derivatization Chemistry of N 3,5 Dichloro 4 Nitrophenyl Acetamide
Reactions Involving the Acetamide (B32628) Functional Group
The acetamide group (–NHCOCH₃) is a significant site for chemical modification, primarily through hydrolysis.
Hydrolysis: The amide linkage can be cleaved under acidic or basic conditions to yield the corresponding primary amine, 3,5-dichloro-4-nitroaniline (B1609094). This deacetylation is a common strategy to unmask the amino group for subsequent reactions. For instance, acid-catalyzed hydrolysis can be performed to remove the acetyl group. rsc.org While specific studies on N-(3,5-dichloro-4-nitrophenyl)acetamide are not abundant, the general mechanism for hydrolysis of related N-arylacetamides is well-established. rsc.org
The reaction proceeds as follows:
This compound + H₂O (in acid or base) → 3,5-dichloro-4-nitroaniline + Acetic Acid
This transformation is crucial for preparing derivatives that require a free amino group, such as in the synthesis of certain heterocyclic systems or when further N-alkylation or N-arylation is desired.
Transformations of the Nitro Group (e.g., Reduction Pathways)
The nitro group (–NO₂) is highly susceptible to reduction, providing a reliable pathway to the corresponding amino group (–NH₂). This transformation dramatically alters the electronic properties of the aromatic ring, converting the strongly deactivating nitro group into a strongly activating amino group.
Reduction to Amine: The most significant transformation is the reduction to N-(4-amino-3,5-dichlorophenyl)acetamide. nih.gov This reaction is a cornerstone for building more complex structures from the parent compound. Various reducing agents can accomplish this, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.
Commonly employed reduction methods include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with hydrogen gas. This method is clean and efficient.
Metal-Acid Systems: Reagents such as iron (Fe) in acetic acid or hydrochloric acid (the Béchamp reduction) are classic and effective methods for nitro group reduction. nih.gov
Other Reducing Agents: Tin(II) chloride (SnCl₂) in hydrochloric acid or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be used. Hydroiodic acid (HI) is another potent reducing agent for converting nitroarenes to anilines. nih.gov
The product of this reduction, N-(4-amino-3,5-dichlorophenyl)acetamide, is a key diamine precursor for synthesizing heterocyclic compounds. nih.gov
Table 1: Selected Reagents for Nitro Group Reduction
| Reagent System | Typical Conditions | Product | Reference |
|---|---|---|---|
| Iron (Fe) / HCl or Acetic Acid | Heating | N-(4-amino-3,5-dichlorophenyl)acetamide | nih.gov |
| Tin(II) Chloride (SnCl₂) / HCl | Room temperature or gentle heating | N-(4-amino-3,5-dichlorophenyl)acetamide | |
| Catalytic Hydrogenation (H₂/Pd-C) | Pressurized H₂ gas, solvent | N-(4-amino-3,5-dichlorophenyl)acetamide | nih.gov |
| Hydroiodic Acid (HI) | Heating | N-(4-amino-3,5-dichlorophenyl)acetamide | nih.gov |
Substitution Reactions on the Dichlorophenyl Ring
The two chlorine atoms on the phenyl ring are generally unreactive towards nucleophilic aromatic substitution (SₙAr). Their positions meta to the acetamido group and ortho to the powerful electron-withdrawing nitro group, however, activate them towards displacement by strong nucleophiles. The nitro group in the para position provides significant activation for the displacement of the chlorine atoms.
While specific examples for this compound are not prevalent in readily available literature, studies on analogous dihalonitrobenzene systems demonstrate that sequential substitution is possible. nih.gov Strong nucleophiles like thiolates or alkoxides can displace one or both chlorine atoms under specific conditions. researchgate.net The reaction is highly dependent on the nucleophile's strength and the reaction conditions (temperature, solvent). researchgate.netresearchgate.net For example, in related dichloronitrobenzoates, the chlorine at C-2 (ortho to the nitro group) is preferentially substituted by amines like piperidine. researchgate.net
A potential, though unconfirmed, reaction could be:
This compound + Nu⁻ → N-(3-chloro-5-nucleophile-4-nitrophenyl)acetamide + Cl⁻
The feasibility and regioselectivity of such reactions would require specific experimental investigation.
Formation of Heterocyclic Ring Systems via Reactions with this compound Analogues
The true synthetic utility of this compound is often realized through its derivatives, particularly the reduced form, N-(4-amino-3,5-dichlorophenyl)acetamide. This 1,2-diamine (after hydrolysis of the acetamide) or its N-acetylated version is an ideal precursor for constructing fused heterocyclic rings.
Benzimidazole (B57391) Synthesis: One of the most common applications of ortho-phenylenediamines is the Phillips condensation reaction to form benzimidazoles. The N-(4-amino-3,5-dichlorophenyl)acetamide derivative can be cyclized with various reagents to create substituted dichlorobenzimidazoles.
Reaction with Aldehydes: Condensation with an aldehyde (R-CHO) in an oxidizing medium would yield a 2-substituted-5,7-dichlorobenzimidazole.
Reaction with Carboxylic Acids: Heating with a carboxylic acid (R-COOH) or its derivative (e.g., acid chloride or ester) provides another route to 2-substituted benzimidazoles.
These resulting dichlorobenzimidazole scaffolds are important in medicinal chemistry and materials science.
Synthesis of Complex Organic Structures as Derivatives
As an elaborated building block, this compound serves as a starting point for multi-step syntheses of more complex organic molecules. The sequence of reactions—typically nitro reduction followed by cyclization or substitution—unlocks pathways to a wide array of derivatives.
For example, the synthesis of Nintedanib, a pharmaceutical agent, involves an intermediate, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, which is structurally related. google.com This highlights the industrial importance of N-acyl-nitroaniline scaffolds. The synthesis starts from p-nitroaniline, which undergoes chloroacetylation followed by methylation. google.com This demonstrates a typical synthetic sequence where the functionalities are sequentially built up around the nitrophenyl core.
The synthesis of various bioactive compounds, such as those with antimicrobial or anticancer properties, often employs nitrophenyl derivatives that undergo transformations like reduction and cyclization to build the final complex structure. nih.govnih.gov
Advanced Analytical Method Development and Characterization Techniques for N 3,5 Dichloro 4 Nitrophenyl Acetamide
Chromatographic Separation Techniques for Isolation and Purity Assessment
Chromatographic methods are fundamental in the analysis of N-(3,5-dichloro-4-nitrophenyl)acetamide, providing the necessary resolution and sensitivity for its separation from complex matrices and for the accurate determination of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector.
A common approach for the analysis of acetamide (B32628) derivatives involves utilizing a C18 reversed-phase column. Gradient elution is often employed to ensure the effective separation of the target analyte from impurities and other matrix components. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, with the gradient adjusted to optimize the resolution and analysis time.
Method validation is a critical aspect of HPLC method development, ensuring the reliability of the analytical data. Key validation parameters include linearity, precision, accuracy, and sensitivity, including the limit of detection (LOD) and limit of quantification (LOQ). For instance, a method could be validated over a specific concentration range to demonstrate a linear relationship between the detector response and the analyte concentration. Precision is assessed through repeatability and intermediate precision studies, while accuracy is determined by recovery experiments.
The table below outlines a hypothetical HPLC method for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 30-90% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. These improvements are achieved through the use of columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures.
In the context of this compound analysis, UPLC can be particularly advantageous for high-throughput screening or when dealing with complex sample matrices. The enhanced separation efficiency of UPLC allows for better resolution of closely eluting impurities, providing a more accurate assessment of the compound's purity. When coupled with tandem mass spectrometry (UPLC-MS/MS), this technique offers exceptional selectivity and sensitivity for trace-level analysis.
The development of a UPLC method follows similar principles to HPLC method development but requires careful optimization of the gradient and flow rate to fully leverage the benefits of the technology. The reduced particle size in UPLC columns leads to a significant reduction in analysis time, often by a factor of 5 to 10 compared to traditional HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be employed for trace analysis and purity assessment, particularly for identifying and quantifying volatile impurities.
Prior to GC-MS analysis, a derivatization step may be necessary to increase the volatility and thermal stability of the analyte. However, for some acetamide derivatives, direct analysis may be feasible. The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.
The mass spectrometer serves as a highly selective and sensitive detector. As the separated components elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The fragmentation pattern obtained provides structural information that can be used for definitive identification of the compound and its impurities. For quantitative analysis, the instrument is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
Sample Preparation Protocols and Matrix Effects in Analytical Measurements
The accuracy and reliability of analytical measurements are highly dependent on the sample preparation protocol. The primary goals of sample preparation are to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.
For the analysis of this compound, common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. For example, an aqueous sample containing this compound could be extracted with an organic solvent like ethyl acetate (B1210297).
Solid-Phase Extraction (SPE): SPE is a more selective and efficient cleanup technique compared to LLE. It utilizes a solid sorbent to retain either the analyte or the interfering components. For reversed-phase SPE, a C18 sorbent can be used to retain this compound, which is then eluted with an appropriate organic solvent.
QuEChERS: This method has become popular for the analysis of pesticide residues in food and environmental samples. It involves an initial extraction with acetonitrile followed by a cleanup step using a mixture of salts and sorbents to remove water and interfering matrix components.
Matrix effects are a significant challenge in analytical chemistry, particularly in LC-MS analysis. These effects arise from co-eluting matrix components that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. To mitigate matrix effects, several strategies can be employed, including:
Effective sample cleanup: Thorough removal of matrix components through techniques like SPE or QuEChERS is crucial.
Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample matrix can help to compensate for matrix effects.
Use of internal standards: An isotopically labeled analog of the analyte is the ideal internal standard as it co-elutes and experiences similar matrix effects.
Quantitative Analysis Methods for Chemical Research (e.g., Reaction Monitoring, Assay Development)
Quantitative analysis methods are essential for various aspects of chemical research involving this compound. These methods are used to monitor the progress of chemical reactions, to develop assays for screening purposes, and for quality control of the final product.
Reaction Monitoring: HPLC and UPLC are well-suited for monitoring the progress of a chemical synthesis. By taking aliquots from the reaction mixture at different time points and analyzing them, researchers can track the consumption of reactants and the formation of the product, this compound. This information is critical for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.
Assay Development: In drug discovery and other research areas, quantitative assays are developed to measure the biological activity or other properties of a compound. For this compound, a quantitative LC-MS/MS method could be developed to determine its concentration in a biological matrix as part of a screening assay. The development of such an assay involves optimizing the sample preparation, chromatographic separation, and mass spectrometric detection parameters to achieve the desired sensitivity, specificity, and throughput.
The validation of quantitative methods is of paramount importance to ensure the generation of reliable and reproducible data. This includes a thorough assessment of linearity, accuracy, precision, selectivity, and stability of the analyte in the sample matrix.
The table below summarizes the key validation parameters for a quantitative analytical method.
| Validation Parameter | Description |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Applications and Industrial Relevance in Advanced Organic Synthesis
Role as an Intermediate in Fine Chemical Synthesis Pathways
In the realm of fine chemical manufacturing, N-(3,5-dichloro-4-nitrophenyl)acetamide and its isomers are key precursors for producing high-value products such as pharmaceuticals and colorants. The strategic placement of the reactive groups on the aromatic ring allows for selective chemical modifications, leading to the desired final products.
Precursor to Pharmaceutical Intermediates (e.g., Triclabendazole Analogues)
While direct evidence for the use of this compound in the synthesis of the commercial anthelmintic drug Triclabendazole is not prominent, its isomer, N-(4,5-dichloro-2-nitrophenyl)acetamide , is a documented key intermediate. google.comgoogle.comgoogle.com The established synthetic route to Triclabendazole involves the condensation of N-(4,5-dichloro-2-nitrophenyl)acetamide with 2,3-dichlorophenol. google.comgoogle.com This is followed by a series of reactions including hydrolysis, reduction of the nitro group to an amine, cyclization to form the benzimidazole (B57391) core, and finally methylation to yield Triclabendazole. google.com
Given the structural similarity, this compound represents a viable starting material for the synthesis of Triclabendazole analogues. By applying similar synthetic strategies, researchers can explore novel derivatives with potentially enhanced or different biological activities. The synthesis of such analogues is of interest in overcoming drug resistance developed by pathogens like Fasciola hepatica (liver fluke) against existing treatments. google.com The general synthetic approach would likely involve the reduction of the nitro group to an amine, which can then be further functionalized or used in cyclization reactions to build heterocyclic systems analogous to the benzimidazole core of Triclabendazole.
Building Block for Dyestuffs and Pigments
Aromatic nitro compounds are fundamental in the synthesis of a wide array of dyes and pigments. nih.govnih.gov The isomer 2-nitro-4,5-dichloroacetanilide is recognized as an important intermediate in the dyestuff industry for preparing pigments. google.com The presence of the nitro and chloro groups on the phenyl ring of this compound makes it a suitable precursor for azo dyes.
Potential in Materials Science and Polymer Chemistry
The unique electronic and chemical properties of this compound and its derivatives suggest potential applications in the development of advanced materials. The presence of the nitro group, in particular, opens up possibilities in areas like photodegradable polymers and functional materials.
Monomer Development for Polybenzimidazoles (derived from Analogues)
Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. nih.govrsc.org The synthesis of PBIs typically involves the polycondensation of a tetraamine (B13775644), such as 3,3'-diaminobenzidine , with a dicarboxylic acid or its derivative. nih.gov
Analogues derived from this compound could serve as precursors for monomers in PBI synthesis. For instance, the reduction of the nitro group in two molecules of a derivative of the title compound, followed by a coupling reaction, could potentially yield a tetraamine monomer. This monomer, featuring the dichlorophenyl substituents, could then be polymerized with a dicarboxylic acid to produce a novel PBI. The incorporation of the chloro- and other potential functional groups derived from the starting material could be used to modulate the properties of the resulting polymer, such as solubility, processability, and its affinity for specific dopants in applications like high-temperature fuel cell membranes. rsc.org
Incorporation into Functional Materials Design (e.g., Photodegradable Materials through Analogues)
The development of photodegradable polymers is an area of significant interest for applications ranging from biomedical devices to environmentally friendly plastics. rsc.orgresearchgate.netsavemyexams.com The incorporation of photolabile groups, such as the ortho-nitrobenzyl group, into a polymer backbone allows for the controlled degradation of the material upon exposure to UV light. rsc.orgresearchgate.net
Analogues of this compound, particularly those with an ortho-nitrobenzyl-like structure, could be designed and synthesized to act as monomers for photodegradable polymers. The nitro group in these monomers would be the key photosensitive moiety. Upon irradiation with light of a specific wavelength, the nitro group can undergo a photochemical reaction, leading to the cleavage of the polymer chain. rsc.orgsavemyexams.com This approach allows for the creation of materials that can be degraded on demand, which is highly desirable for applications such as drug delivery systems, where the release of a therapeutic agent can be triggered by light. researchgate.net
Chemical Design Considerations for Structure-Property Relationships (excluding biological activities)
The relationship between the chemical structure of a molecule and its macroscopic properties is a fundamental concept in chemistry. nih.govmdpi.comcam.ac.uk For this compound, the interplay of its various functional groups dictates its physical and chemical characteristics.
The presence of two chlorine atoms and a nitro group, all of which are electron-withdrawing, significantly influences the electron density distribution of the aromatic ring. This electronic effect, in turn, impacts the molecule's reactivity in electrophilic and nucleophilic aromatic substitution reactions. The acetamido group, being an ortho-, para-director, would influence the position of further substitution, although the ring is already heavily substituted.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | lookchem.com |
| CAS Number | 5942-05-2 | lookchem.combldpharm.com |
| Molecular Formula | C₈H₆Cl₂N₂O₃ | lookchem.combldpharm.com |
| Molecular Weight | 249.053 g/mol | lookchem.com |
| Hydrogen Bond Donor Count | 1 | lookchem.com |
| Hydrogen Bond Acceptor Count | 3 | lookchem.com |
| Rotatable Bond Count | 1 | lookchem.com |
Future Research Directions and Unexplored Avenues for N 3,5 Dichloro 4 Nitrophenyl Acetamide
Development of Sustainable and Greener Synthetic Routes
The traditional synthesis of nitroaromatic compounds, including N-(3,5-dichloro-4-nitrophenyl)acetamide, often relies on methods that use harsh reagents like mixed acids (HNO₃/H₂SO₄) and chlorinated solvents. orgchemres.orgjcbsc.org These processes raise environmental and economic concerns due to equipment corrosion, poor selectivity, and the generation of toxic waste. researchgate.net Future research must prioritize the development of sustainable and greener synthetic alternatives.
Key areas for exploration include:
Catalyst-Free Reactions in Water: Research has shown success in using water as a solvent for nucleophilic substitution reactions on aromatic nitro compounds, eliminating the need for catalysts and toxic organic solvents. nih.gov Investigating the feasibility of aqueous-medium synthesis for this compound could provide a significantly greener pathway. nih.gov
Solid Acid Catalysts: The use of recyclable solid acid catalysts, such as zeolites, offers a promising alternative to corrosive liquid acids like sulfuric acid. researchgate.net These catalysts can improve regioselectivity, are non-corrosive, and can be easily recovered and reused, aligning with the principles of green chemistry. researchgate.net
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can dramatically reduce reaction times and energy consumption. researchgate.net Applying this technology to the nitration and acylation steps required for producing this compound could lead to more efficient and economical processes. researchgate.net
A comparative analysis highlights the potential improvements of greener synthetic methods over traditional approaches.
| Parameter | Traditional Method (e.g., Mixed Acid) | Potential Green Alternative (e.g., Solid Catalyst/Aqueous) |
| Catalyst | Strong liquid acids (H₂SO₄) | Recyclable solid acids (Zeolites) or catalyst-free researchgate.netnih.gov |
| Solvent | Organic solvents | Water, ionic liquids, or solvent-free conditions researchgate.netnih.gov |
| Byproducts | Acidic waste, isomeric mixtures | Water, fewer byproducts due to higher selectivity orgchemres.orgresearchgate.net |
| Energy | High energy for heating/reflux | Lower energy demand (e.g., microwave-assisted) researchgate.net |
| Safety | Corrosive, exothermic, potential for over-nitration jcbsc.orgresearchgate.net | Milder conditions, non-corrosive catalysts, enhanced control researchgate.netbeilstein-journals.org |
Exploration of Novel Derivatization Reactions and Synthetic Transformations
This compound serves as a versatile scaffold for the synthesis of new chemical entities. The presence of multiple reactive sites—the nitro group, the chloro substituents, and the acetamide (B32628) linkage—allows for a wide range of derivatization reactions.
Future research should focus on:
Reduction of the Nitro Group: The selective reduction of the nitro group to an amine is a fundamental transformation that opens pathways to a host of other functionalities. beilstein-journals.org This creates the corresponding amino derivative, a key precursor for synthesizing dyes, pharmaceuticals, and polymers. epa.gov Metal-free reduction methods using reagents like trichlorosilane (B8805176) are particularly attractive for their chemoselectivity and milder conditions. beilstein-journals.org
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the ring are susceptible to substitution by various nucleophiles, especially given the activating effect of the nitro group. A known downstream product is acetic acid-(4-nitro-3,5-bis-p-tolylsulfanyl-anilide), formed by substituting the chloro groups. lookchem.com Future work could explore a broader range of sulfur, oxygen, and nitrogen-based nucleophiles to create libraries of new compounds with potentially novel biological or material properties.
Modifications of the Acetamide Group: The amide bond can be hydrolyzed to yield the parent aniline (B41778) or modified through various chemical reactions. This flexibility allows for the introduction of different acyl groups or the complete removal of the side chain to tailor the molecule's properties.
Ipso-Nitration Reactions: Research into ipso-nitration, where a group other than hydrogen (like a halogen or carboxylic acid) is replaced by a nitro group, could offer alternative synthetic strategies. orgchemres.org
In-depth Mechanistic Investigations of Complex Reaction Pathways
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new transformations. While general mechanisms for electrophilic aromatic substitution and nucleophilic aromatic substitution are well-known, the specific interplay of the substituents on this particular molecule warrants detailed investigation. jcbsc.orgresearchgate.net
Future research avenues include:
Computational Modeling (DFT Studies): Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict product selectivity. mdpi.comescholarship.org Such studies can elucidate the electronic effects of the dichloro and nitro substituents on the reactivity of the aromatic ring and the acetamide group. mdpi.com
Kinetic Studies: Performing kinetic analysis of key reactions, such as the reduction of the nitro group or nucleophilic substitution of the chlorine atoms, can provide quantitative data on reaction rates and the factors that influence them. This information is vital for process optimization and scale-up.
Spectroscopic Interrogation of Intermediates: Advanced spectroscopic techniques, such as in-situ FTIR or NMR, can be employed to detect and characterize transient intermediates formed during reactions. This can provide direct evidence for proposed mechanistic pathways. For instance, understanding the formation of radical species during certain nitration or reduction processes is of significant interest. orgchemres.orgmdpi.com
Advanced Materials Integration and Performance Evaluation in Novel Systems
The unique electronic and structural features of this compound make it a candidate for integration into advanced materials. Halogenated nitroaromatics can influence properties like thermal stability, solubility, and intermolecular interactions. mdpi.com
Potential areas for future materials science research include:
Polymer Functionalization: The compound or its derivatives could be incorporated into polymer backbones or as pendant groups to create functional polymers. nih.gov For example, integration into aromatic polyamides could modify their solubility, thermal resistance, and optical properties. mdpi.com The "grafting-to" or "grafting-from" approaches are established methods for modifying polymer surfaces with functional molecules. nih.gov
Development of Supramolecular Assemblies: The molecule's capacity for hydrogen bonding (via the amide N-H) and other noncovalent interactions could be exploited to build self-assembling supramolecular structures. acs.org Such materials could find applications in sensing, catalysis, or the development of adaptive "soft materials." acs.org
Precursors for Energetic Materials or Dyes: Nitroaromatic compounds are foundational in the synthesis of explosives and pigments. epa.gov While this compound itself may not be a primary energetic material, its derivatives could be investigated for such properties or as precursors for specialized dyes, leveraging the chromophoric nature of the nitroaromatic system.
Comprehensive Environmental Risk Assessment Methodologies for Specific Industrial Applications
As with any industrially relevant chemical, a thorough understanding of the environmental fate and toxicological profile of this compound is essential. Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants, often exhibiting toxicity and resistance to degradation. nih.govnih.govresearchgate.net
Future research must focus on developing a comprehensive environmental risk profile through:
Biodegradation Pathway Analysis: Studies are needed to determine if microorganisms can degrade this specific compound and to identify the metabolic pathways involved. nih.govresearchgate.net Research on similar compounds shows that bacteria and fungi can utilize chlorinated nitroaromatics, but the specific substituents heavily influence degradability. nih.govscispace.com The degree of chlorination, for instance, dramatically affects whether aerobic or anaerobic conditions are required for breakdown. eurochlor.org
Ecotoxicity Testing: Standardized ecotoxicity tests on representative aquatic and terrestrial organisms are necessary to quantify the compound's potential harm to ecosystems. This data is critical for establishing environmental safety limits.
Bioaccumulation and Persistence Studies: Investigating the compound's octanol-water partition coefficient (a predictor of bioaccumulation) and its environmental half-life will clarify its long-term behavior in soil and water systems. eurochlor.org The environmental half-lives for some chlorinated aromatics can range from days to many years. eurochlor.org
| Research Area | Key Questions to Address for this compound | Relevant Findings for Analogous Compounds |
| Biodegradation | Is it aerobically or anaerobically degradable? What are the metabolic products? | Higher chlorinated congeners often require anaerobic dehalogenation first. eurochlor.org |
| Toxicity | What is its acute and chronic toxicity (e.g., LC50) to key indicator species? | Nitroaromatics are often toxic and mutagenic; toxicity varies with substitution patterns. nih.gov |
| Persistence | What is its half-life in soil and water? | Environmental half-lives of chlorinated aromatics can be very long (years). eurochlor.org |
| Bioaccumulation | Does it accumulate in the food chain? | Depends on hydrophobicity and metabolism; predicted by octanol-water partition coefficient. |
By systematically addressing these research avenues, the scientific community can build a holistic understanding of this compound, paving the way for its responsible and innovative application in science and industry.
Q & A
Q. What are the recommended synthetic routes for N-(3,5-dichloro-4-nitrophenyl)acetamide, and how can reaction efficiency be optimized?
Methodological Answer: The compound can be synthesized via nitration of a precursor such as N-(3,5-dichlorophenyl)acetamide, followed by acetylation. Key steps include:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group at the 4-position. Monitor reaction progress via TLC or HPLC .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>97%). Validate purity via HPLC or elemental analysis .
- Optimization : Adjust stoichiometry (e.g., nitrating agent ratio) and reaction time to minimize byproducts like di-nitrated derivatives.
Q. How can structural confirmation and purity of this compound be achieved?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 289.97 for C₈H₅Cl₂N₂O₃) .
- X-ray Crystallography : For unambiguous structural determination, as demonstrated for analogs like N-(4-chloro-2-nitrophenyl) derivatives .
Q. What physicochemical properties are critical for handling and storage of this compound?
Methodological Answer: Key properties include:
- Melting Point : Expected range 150–160°C (determined via differential scanning calorimetry, DSC) .
- Solubility : Sparingly soluble in water; use DMSO or DMF for biological assays. Measure logP via reverse-phase HPLC to assess lipophilicity .
- Stability : Store at 4°C in inert atmosphere to prevent nitro-group reduction or hydrolysis.
Advanced Research Questions
Q. How can mechanistic insights into the synthesis of this compound be explored?
Methodological Answer:
- Reaction Monitoring : Use in-situ FTIR to track nitro-group introduction and identify intermediates (e.g., nitronium ion formation) .
- Kinetic Studies : Vary temperature and reagent concentrations to derive rate laws for nitration and acetylation steps.
- Computational Modeling : Density Functional Theory (DFT) to simulate transition states and predict regioselectivity .
Q. What strategies are effective for evaluating bioactivity, such as enzyme inhibition or antimicrobial potential?
Methodological Answer:
- In Vitro Assays : Test elastase inhibition using fluorogenic substrates (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-AMC) and compare IC₅₀ values with known inhibitors .
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding interactions with target enzymes (e.g., nitro group hydrogen bonding with catalytic residues) .
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., chloro-to-fluoro substitutions) to assess substituent effects on potency .
Q. How should contradictory data on stability or reactivity be resolved?
Methodological Answer:
Q. What computational tools are suitable for predicting physicochemical or toxicological properties?
Methodological Answer:
- ADMET Prediction : Use QSAR models in platforms like ADMET Predictor™ to estimate bioavailability or toxicity (e.g., mutagenicity via Ames test predictions) .
- Molecular Dynamics (MD) : Simulate solubility in lipid bilayers using GROMACS to guide formulation design .
Q. How can photostability or thermal degradation pathways be systematically studied?
Methodological Answer:
- Photolysis Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) and analyze degradation via HPLC-MS. Use quenchers (e.g., NaN₃) to identify reactive oxygen species involvement .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures and profile mass loss to infer degradation mechanisms (e.g., NOx emission above 200°C) .
Methodological Tables
Q. Table 1: Key Analytical Data for Structural Confirmation
| Technique | Expected Outcome | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.1 (s, 2H, Ar-H), δ 2.1 (s, 3H, CH₃) | |
| HRMS (ESI+) | m/z 289.97 [M+H]⁺ (calc. 289.97) | |
| IR (KBr) | 1685 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂) |
Q. Table 2: Stability Assessment Protocols
| Condition | Method | Critical Parameter |
|---|---|---|
| Thermal | TGA (10°C/min, N₂ atmosphere) | Onset at 180°C |
| Photolytic | UV chamber (λ = 365 nm, 48h) | 95% intact |
| Hydrolytic | HPLC-MS (pH 7.4 buffer, 37°C, 7 days) | No degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
